2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol
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Overview
Description
2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol is an organic compound that features a benzyl group attached to an aminoethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol typically involves the reaction of benzylamine with 2-(benzyloxy)ethanol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The process involves heating the reactants in an appropriate solvent, such as toluene or dimethylformamide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for benzylic bromination.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl bromide derivatives.
Scientific Research Applications
2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. Its benzyl group can undergo electrophilic aromatic substitution, while the aminoethanol moiety can engage in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Benzylaminoethanol: Similar structure but lacks the benzyloxy group.
2-(Benzyloxy)ethanol: Lacks the amino group but shares the benzyloxy moiety.
Benzyl alcohol: Simplest form with only a benzyl group attached to a hydroxyl group.
Uniqueness
2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol is unique due to the presence of both benzyl and benzyloxy groups attached to an aminoethanol backbone. This combination imparts distinct chemical properties, making it a versatile compound for various applications in synthesis and research .
Properties
Molecular Formula |
C18H23NO2 |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-[benzyl(2-phenylmethoxyethyl)amino]ethanol |
InChI |
InChI=1S/C18H23NO2/c20-13-11-19(15-17-7-3-1-4-8-17)12-14-21-16-18-9-5-2-6-10-18/h1-10,20H,11-16H2 |
InChI Key |
DZOHSMSGNGPWCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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